molecular formula C11H11NO B1344651 1,7-Dimethyl-1H-indole-2-carbaldehyde CAS No. 709649-50-3

1,7-Dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B1344651
CAS No.: 709649-50-3
M. Wt: 173.21 g/mol
InChI Key: TVTBOKKHQFWRKY-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 1 and 7, and an aldehyde group at position 2.

Biochemical Analysis

Biochemical Properties

1,7-Dimethyl-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind to multiple receptors and enzymes, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can inhibit key enzymes involved in cellular processes, such as kinases and proteases . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit sustained biological activity over extended periods . The compound’s stability may be affected by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular function. Indole derivatives, including this compound, can modulate key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indole derivatives, including this compound, can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 1,7-Dimethyl-1H-indole-2-carboxylic acid.

    Reduction: Formation of 1,7-Dimethyl-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 and an aldehyde group at position 2 provides distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,7-dimethylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTBOKKHQFWRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,7-dimethylindole (2.85 g, 19.6 mmol) and TMEDA (3.3 mL, 21.6 mmol) in diethyl ether (30 mL) at −30° C. under N2 was added n-butyllithium (13.5 mL of a 1.6 M solution in hexanes, 21.6 mmol) dropwise. The resulting orange solution was heated to reflux for 1 h and then DMF (4.6 mL, 58.8 mmol) was added in one portion. The solution was stirred at room temperature overnight. Saturated aqueous NH4Cl solution was added and the mixture was then extracted with ethyl acetate (3×150 mL). The combined organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to provide an orange oil. Purification by flash column chromatography (silica gel, hexanes/ethyl acetate, 95:5) gave the title compound (1.57 g, 46%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 9.83 (s, 1H), 7.54 (d, J=7.8 Hz, 1H), 7.21 (s, 1H), 7.09-7.02 (m, 2H), 4.39 (s, 3H), 2.79 (s, 3H).
Quantity
2.85 g
Type
reactant
Reaction Step One
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Quantity
3.3 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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30 mL
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solvent
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[Compound]
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hexanes
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0 (± 1) mol
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solvent
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4.6 mL
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Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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